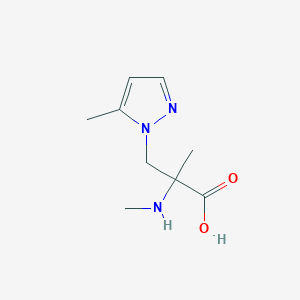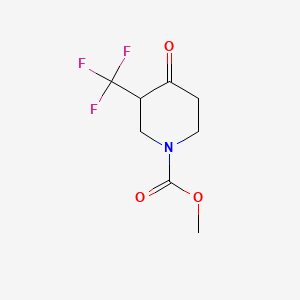
3-(2-Bromo-6-methylphenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromo-6-methylphenyl)acrylic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-6-methylphenyl)acrylic acid typically involves the bromination of 2-methylphenylacrylic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes the bromination of 2-methylphenylacrylic acid followed by purification steps to obtain the desired product in high yield and purity. The reaction conditions are optimized to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
3-(2-Bromo-6-methylphenyl)acrylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The acrylic acid moiety can be reduced to form saturated carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids or aldehydes derived from the oxidation of the methyl group.
Reduction Reactions: Products include saturated carboxylic acids derived from the reduction of the acrylic acid moiety.
科学的研究の応用
3-(2-Bromo-6-methylphenyl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds with potential pharmaceutical applications.
Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism of action of 3-(2-Bromo-6-methylphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the acrylic acid moiety play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of various biochemical pathways.
類似化合物との比較
Similar Compounds
- 3-(2-Chloro-6-methylphenyl)acrylic acid
- 3-(2-Fluoro-6-methylphenyl)acrylic acid
- 3-(2-Iodo-6-methylphenyl)acrylic acid
Uniqueness
3-(2-Bromo-6-methylphenyl)acrylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs
特性
分子式 |
C10H9BrO2 |
|---|---|
分子量 |
241.08 g/mol |
IUPAC名 |
(E)-3-(2-bromo-6-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9BrO2/c1-7-3-2-4-9(11)8(7)5-6-10(12)13/h2-6H,1H3,(H,12,13)/b6-5+ |
InChIキー |
JOOUWKJZNGFFLH-AATRIKPKSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)Br)/C=C/C(=O)O |
正規SMILES |
CC1=C(C(=CC=C1)Br)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


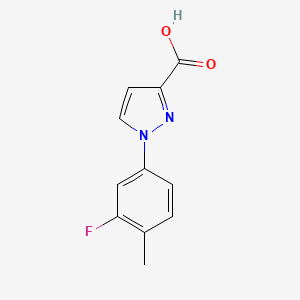

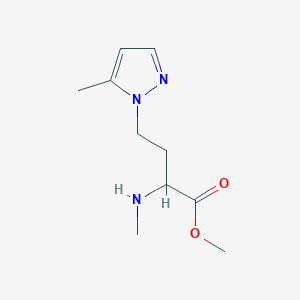

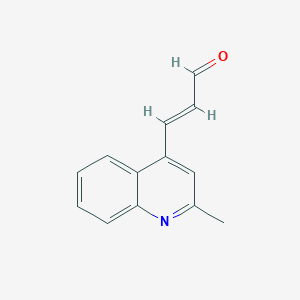
![1,2-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B13545363.png)
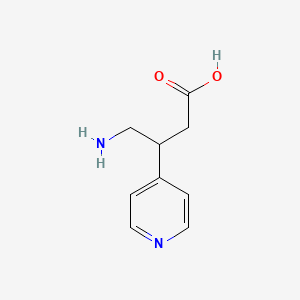
![5,7-Dibromoimidazo[4,3-b][1,3]thiazole](/img/structure/B13545377.png)
![1-[4-(2-Methylpropoxy)benzoyl]pyrrolidine](/img/structure/B13545391.png)


